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Compound of Interest

Compound Name:
1-(2,6-Dimethylphenyl)-1-

methylhydrazine

CAS No.: 6304-61-6

Cat. No.: B14005987

Get Quote

Executive Summary
Target Molecule: 1-(2,6-Dimethylphenyl)-1-methylhydrazine CAS (Analogous): 2538-61-6

(Parent hydrazine); N-methyl variant specific CAS is less common in public indices but follows

standard nomenclature. Formula: C

H

N

Molecular Weight: 150.22 g/mol

This technical guide details the synthesis of 1-(2,6-Dimethylphenyl)-1-methylhydrazine, a

critical intermediate in the development of nitrogen-containing heterocycles (indazoles,

pyrazoles) and specific pharmaceutical agents. The presence of the 2,6-dimethyl "xylyl" moiety

introduces significant steric hindrance, which influences both the nucleophilicity of the

precursor aniline and the stability of the resulting hydrazine.

This document outlines two distinct synthetic pathways:
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The Classical Nitrosation-Reduction Route: High-yielding, scalable, but involves

carcinogenic intermediates.

The Direct Amination (HOSA) Route: A "greener" alternative avoiding nitrosamines, suitable

for safety-critical environments.

Retrosynthetic Analysis & Strategy
The strategic disconnection of the target molecule centers on the N-N bond. The steric bulk of

the ortho-methyl groups on the phenyl ring dictates that the nitrogen attached to the ring (N1)

must be functionalized prior to the formation of the N-N bond to avoid difficult alkylations later.

Strategic Logic
Steric Hindrance: The 2,6-dimethyl substitution makes nucleophilic attack by the aniline

nitrogen slower. Standard alkylation of 2,6-dimethylphenylhydrazine to get the N-methyl

product is prone to poly-alkylation or wrong-isomer formation (N2 methylation).

Regiocontrol: It is chemically superior to establish the N-methyl group before forming the

hydrazine. Therefore, the starting material of choice is N-methyl-2,6-dimethylaniline.

Legend

1-(2,6-Dimethylphenyl)-
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Figure 1: Retrosynthetic disconnection showing the Nitrosation-Reduction pathway.

Experimental Protocols
Method A: Nitrosation-Reduction (The Standard
Protocol)
This route is preferred for scale-up due to the low cost of reagents and high reliability.

Step 1: Synthesis of N-Nitroso-N-methyl-2,6-dimethylaniline
Principle: Electrophilic nitrosation of the secondary amine. Critical Control Point: Temperature

must be maintained < 5°C to prevent the Fischer-Hepp rearrangement, which would migrate

the nitroso group to the para-carbon.

Reagents:

N-Methyl-2,6-dimethylaniline (1.0 eq)

Sodium Nitrite (NaNO

) (1.2 eq)

Hydrochloric Acid (HCl), conc.[1] (2.5 eq)

Water/Ice[2][3]

Protocol:

Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and

thermometer, dissolve N-methyl-2,6-dimethylaniline in dilute HCl (prepared from conc. HCl

and crushed ice).

Cooling: Cool the resulting suspension/solution to 0–5°C using an ice-salt bath.

Addition: Dissolve NaNO
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in a minimum volume of water. Add this solution dropwise to the amine mixture over 30
minutes. Do not allow temp to rise above 5°C.

Reaction: Stir at 0–5°C for 1 hour. A yellow oil or precipitate (the N-nitroso compound) will

form.[1]

Workup: Extract the mixture with Dichloromethane (DCM). Wash the organic layer with

saturated NaHCO

(to remove acid) and brine. Dry over MgSO

and concentrate in vacuo.

Safety Note: The residue is a potent carcinogen. Handle in a fume hood with double

gloves.

Step 2: Reduction to Hydrazine
Principle: Chemoselective reduction of the N-NO bond to N-NH

. Zinc/Acetic acid is chosen for its robustness against steric bulk.

Reagents:

N-Nitroso intermediate (from Step 1)

Zinc Dust (activated) (4.0 eq)

Acetic Acid (glacial) (solvent/reagent)

Water[3][4][5]

Protocol:

Setup: Suspend the N-nitroso intermediate in water (approx. 5 mL per gram).

Addition: Add Zinc dust to the stirred suspension.

Reaction: Add glacial acetic acid dropwise. The reaction is exothermic; maintain temperature

below 60°C with external cooling if necessary. Stir for 2–4 hours or until the yellow color of
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the nitroso compound disappears.

Filtration: Filter off excess Zinc.

Isolation: Basify the filtrate with 50% NaOH solution (keep cool!) to pH > 12. The hydrazine

free base will separate as an oil.

Extraction: Extract with Diethyl Ether or DCM. Dry over Na

SO

.

Purification: Isolate the free base by evaporation. For storage, convert to the Hydrochloride

salt by adding HCl in dioxane/ether.

Method B: Direct Amination (The "Green" Route)
Principle: Nucleophilic attack of the amine on an electrophilic nitrogen source (Hydroxylamine-

O-sulfonic acid - HOSA).

Reagents:

N-Methyl-2,6-dimethylaniline

Hydroxylamine-O-sulfonic acid (HOSA)

Base (KOH or NaOH)

Solvent (Diglyme or Water/THF)

Protocol:

Dissolve N-methyl-2,6-dimethylaniline in Diglyme.

Add HOSA (1.1 eq) portion-wise.

Heat the mixture to 60–80°C for 4 hours.

Cool and basify with aqueous KOH.
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Extract with ether. This method avoids the N-nitroso intermediate but yields may be lower

(40-60%) due to the steric hindrance of the 2,6-dimethyl groups blocking the approach of the

aminating agent.

Characterization Data
The following data represents the expected spectral signature for 1-(2,6-Dimethylphenyl)-1-
methylhydrazine Hydrochloride.

Technique Parameter
Expected Value /
Signal

Assignment

1H NMR Solvent DMSO-d6

2.30 Singlet, 6H
Ar-CH

(2,6-positions)

3.15 Singlet, 3H N-CH

6.9-7.1 Multiplet, 3H Ar-H (3,4,5-positions)

9.5-10.5 Broad Singlet, 2H
-NH

(Exchangeable)

13C NMR (ppm) ~18.5 Ar-CH

~42.0 N-CH

~125-130 Aromatic C-H

~135
Aromatic C-Me

(Quaternary)

~145 Aromatic C-N (Ipso)

Mass Spec ESI+ m/z ~ 151.1 [M+H]
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Technical Visualization: Reaction Workflow
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Figure 2: Comparison of Synthetic Workflows. Route A is robust; Route B is safer.

Safety & Handling (Critical)
Nitrosamine Management
The intermediate N-nitroso-N-methyl-2,6-dimethylaniline is a member of the N-nitrosamine

class, many of which are potent carcinogens.

Containment: All reactions involving the nitroso intermediate must be performed in a

functioning fume hood.

Destruction: Quench all glassware and waste streams from Step 1 with a solution of sulfamic

acid or bleach to destroy residual nitrites/nitrosamines before disposal.

Hydrazine Toxicity
Hydrazines are hepatotoxic and potential mutagens.

PPE: Nitrile gloves are insufficient for prolonged contact. Double-gloving or using laminate

gloves (e.g., Silver Shield) is recommended during the isolation of the free base.
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Storage: Store the product as the Hydrochloride salt. The free base is prone to air oxidation

(turning brown/black) and is more volatile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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